molecular formula C18H24BrNO4 B15128364 tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B15128364
M. Wt: 398.3 g/mol
InChI Key: ZSNFNJRSAPPNBP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 4-bromophenyl substituent, and a 2-ethoxy-2-oxoethyl moiety at the 3-position of the azetidine ring. The 4-bromophenyl group introduces steric bulk and electron-withdrawing properties, while the ethoxy ester moiety enhances lipophilicity compared to methoxy analogs.

Properties

Molecular Formula

C18H24BrNO4

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C18H24BrNO4/c1-5-23-15(21)10-18(13-6-8-14(19)9-7-13)11-20(12-18)16(22)24-17(2,3)4/h6-9H,5,10-12H2,1-4H3

InChI Key

ZSNFNJRSAPPNBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.

    Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.

    Ethoxy-oxoethyl Group Addition: The ethoxy-oxoethyl group can be added through a nucleophilic acyl substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) Substituents: 2-Methoxy-2-oxoethyl and 4-(2-methylphenyl)-pyrazole. Key Differences: Methoxy ester (vs. ethoxy in the target) and pyrazole ring (vs. bromophenyl). Impact: The methoxy group reduces lipophilicity compared to ethoxy, while the pyrazole introduces hydrogen-bonding capability.

tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p)

  • Substituents : Indole and methoxy ester.
  • Key Differences : Indole’s aromatic system (vs. bromophenyl) and methoxy ester.
  • Impact : Indole’s electron-rich nature may enhance π-π interactions in biological systems, while the methoxy ester decreases metabolic stability compared to ethoxy .

tert-Butyl 3-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)azetidine-1-carboxylate (24a) Substituents: Thiazole carbamoyl and ethoxy ester. Key Differences: Thiazole ring (vs. bromophenyl) introduces nitrogen and sulfur atoms.

Physical and Spectral Properties

A comparative analysis of molecular weights, yields, and spectral data is summarized below:

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Yield (%) Key Spectral Features (NMR)
Target Compound 4-Bromophenyl 2-ethoxy-2-oxoethyl ~407.3 (calculated) - Expected: δ 7.4–7.6 (aromatic H), δ 4.1 (OCH2CH3)
5c 4-(2-Methylphenyl)-pyrazole 2-methoxy-2-oxoethyl ~453.5 70 δ 7.2–7.4 (pyrazole H), δ 3.7 (OCH3)
4p Indol-1-yl 2-methoxy-2-oxoethyl 367.16 55 δ 7.0–7.8 (indole H), δ 3.7 (OCH3)
24a Thiazol-2-yl carbamoyl 2-ethoxy-2-oxoethyl ~397.4 99 δ 6.8–7.2 (thiazole H), δ 4.1 (OCH2CH3)
  • Spectral Insights : The target compound’s ethoxy group would show a characteristic triplet (δ 1.2–1.4 for CH3) and quartet (δ 4.1–4.3 for OCH2), distinguishing it from methoxy analogs (singlet at δ 3.7). The bromophenyl group would exhibit deshielded aromatic protons (δ 7.4–7.6) and a carbon signal near δ 122 for C-Br .

Implications for Drug Design

  • Bioisosteric Potential: Bromophenyl may serve as a bioisostere for other aryl groups (e.g., 4-methoxyphenyl in 5d), modulating target binding or metabolic stability .
  • Synthetic Versatility : The bromine atom offers a handle for further functionalization (e.g., Suzuki coupling to introduce pharmacophores) .

Biological Activity

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the azetidine class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug development and as a biochemical probe. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Molecular Formula: C18H24BrNO4
Molecular Weight: 398.3 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The azetidine ring structure contributes to the compound's rigidity, enhancing its binding affinity to target sites. The bromine substitution on the phenyl ring may also influence the compound's reactivity and interaction profile, making it distinct from other similar compounds.

Drug Development Applications

This compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. The compound's ability to serve as a biological probe aids researchers in studying metabolic pathways and identifying new therapeutic targets .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
tert-Butyl 3-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateChlorine substitutionAntimicrobial potential
tert-Butyl 3-(4-fluorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateFluorine substitutionEnhanced binding affinity
tert-Butyl 3-(4-methylphenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateMethyl substitutionVariable biological activity

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential applications:

  • Drug Development : A study focused on azetidine-based compounds indicated their effectiveness in targeting specific enzymes linked to various diseases, showcasing their potential in therapeutic applications .
  • Biochemical Research : The compound has been used in studies investigating interactions within biological systems, contributing to a deeper understanding of metabolic pathways .

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, and what reagents are critical for its preparation?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including azetidine ring formation, bromophenyl group introduction, and esterification. Key steps include:
  • Azetidine Ring Construction : Cyclization reactions using tert-butyl carbamate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Bromophenyl Functionalization : Suzuki-Miyaura coupling with 4-bromophenylboronic acid, catalyzed by Pd(PPh₃)₄ .
  • Esterification : Ethyl glyoxylate introduction via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DMAP .
    Critical Reagents : Palladium catalysts, lithium aluminum hydride (reduction), and tert-butyl dicarbonate (Boc protection) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR validate the azetidine ring, bromophenyl group (δ ~7.4 ppm for aromatic protons), and ester carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., tert-butyl group orientation) .
  • HPLC-MS : Ensures purity (>95%) and molecular ion peak alignment (e.g., [M+H]⁺ at m/z ~435) .

Q. What preliminary biological assays are used to assess its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test modulation of kinases or proteases via fluorescence-based kinetics (IC₅₀ values reported in µM range) .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H-labeled) track intracellular accumulation in HEK293 or HeLa cells .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence reactivity and biological activity?

  • Methodological Answer :
  • Stereochemical Impact : The (R,S)-configuration at the azetidine ring alters steric hindrance, affecting binding to chiral enzyme pockets (e.g., 10-fold difference in IC₅₀ between enantiomers) .
  • Synthesis Optimization : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce stereocontrol .
    Table 1 : Stereoisomer Activity Comparison
ConfigurationIC₅₀ (µM, Kinase X)Solubility (mg/mL)
(R,S)0.451.2
(S,R)4.70.8
Source: Docking simulations and enzymatic assays .

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl) alter SAR profiles?

  • Methodological Answer :
  • Substituent Effects : Bromine’s electronegativity enhances π-π stacking with hydrophobic enzyme pockets, while fluorine reduces steric bulk but increases metabolic stability .
    Table 2 : Substituent Comparison
SubstituentLogPKinase Inhibition (IC₅₀, µM)Microsomal t₁/₂ (min)
4-Bromophenyl3.20.4528
4-Fluorophenyl2.81.242
Source: Computational LogP predictions and in vitro assays .

Q. How can contradictory data in biological activity reports be resolved?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., de-esterified products) that may contribute to off-target effects .
  • Structural Degradation : Stability studies under assay conditions (pH, temperature) confirm compound integrity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, boosting yield from 61% to 85% for diazepane analogs .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, catalyst loading, solvent ratio) identifies critical parameters (e.g., Pd catalyst ≥5 mol% for Suzuki coupling) .

Q. How can computational modeling predict interactions with novel targets?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., RMSD <2.0 Å validates pose accuracy) .
  • MD Simulations : GROMACS trajectories (100 ns) assess complex stability and hydrogen-bond retention .

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